molecular formula C6H11ClN4 B6611095 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride CAS No. 2866335-45-5

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride

Cat. No.: B6611095
CAS No.: 2866335-45-5
M. Wt: 174.63 g/mol
InChI Key: VAZXWLPLLCNMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride is a heterocyclic organic compound characterized by a fused pyrazoloimidazole core substituted with a methanamine group and a hydrochloride salt.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-3-5-4-9-10-2-1-8-6(5)10;/h4,8H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXWLPLLCNMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CN)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination with Methanamine

The chlorinated intermediate undergoes nucleophilic substitution with methanamine in isopropanol containing N,N-diisopropylethylamine (DIPEA). Optimal conditions involve:

  • Molar ratio (chloride:amine:DIPEA) = 1:2:3

  • Reflux at 85°C for 16 hours

  • Workup through aqueous extraction and silica gel chromatography

This step achieves 67–74% yield of the free base 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt improves compound stability and crystallinity. The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether at 0–5°C. After stirring for 2 hours, the precipitate is collected via vacuum filtration and washed with cold ether.

Characterization data for final product:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 12.16 (s, 1H, NH), 7.73–7.30 (m, aromatic H), 5.92 (s, 1H, CH), 3.45 (q, 2H, CH₂NH₂), 2.32 (s, 3H, CH₃)

  • ¹³C NMR (75 MHz, DMSO-d₆): 155.9, 151.0, 150.4 (heterocyclic C), 104.0 (CH), 94.9 (Cq), 45.2 (CH₂NH₂)

  • LRMS (ESI): m/z 233 [M + H]⁺

Synthetic Route Optimization

Comparative analysis of alternative pathways reveals critical efficiency factors:

Cascade Cyclization Approach

Aryl-substituted acetonitrile precursors undergo cyclization with hydrazine hydrate in ethanol, followed by β-ketoester condensation. While this method provides access to analogous pyrazolo[1,5-a]pyrimidines, it shows lower regioselectivity (54–62%) for imidazo-fused systems compared to MCR routes.

Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways during cyclization may yield isomeric byproducts. Using bulky substituents on the aminopyrazole component and low-polarity solvents (e.g., THF) suppresses alternative ring-closing modes.

Amination Selectivity

The secondary alcohol in trans-4-aminocyclohexanol analogues can lead to O-linked byproducts. Employing DIPEA as a base preferentially directs N-amination, with >95% selectivity observed in model systems .

Chemical Reactions Analysis

Types of Reactions: 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
1-{1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanamine HCl Pyrazolo[1,5-a]imidazole Methanamine (NH2CH2-), HCl salt Not explicitly provided* ~220–250 (estimated) Likely moderate solubility due to HCl salt
{1-Methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanamine diHCl Pyrazolo[1,5-a]imidazole Methanamine, methyl group, diHCl C14H12Cl2N2 279.17 Higher solubility (dihydrochloride)
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Imidazole 3-Methoxybenzyl, methanamine, HCl C12H15N3O·HCl 253.73 Enhanced lipophilicity from aryl group
(1H-Benzo[d]imidazol-7-yl)methanamine Benzimidazole Methanamine C8H9N3 147.18 Higher aromaticity, predicted bioavailability
{1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanol Pyrazolo[1,5-a]imidazole Methanol (HOCH2-) C6H9N3O 139.16 Reduced basicity vs. methanamine

*Molecular formula of the target compound can be inferred as ~C7H11ClN4 based on analogs.

Key Observations:
  • Solubility: Dihydrochloride salts (e.g., {1-methyl-...}methanamine diHCl) exhibit superior aqueous solubility compared to mono-hydrochloride forms .
  • Bioactivity : Pyrazoloimidazole derivatives are frequently associated with antimicrobial activity (e.g., antifungal effects in imidazolone-pyrazole hybrids ), suggesting the target compound may share similar properties.

Biological Activity

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C6H9N3·HCl
  • Molecular Weight : 139.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its interaction with specific molecular targets in cells. It may modulate enzyme activities or interfere with receptor functions that are crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]imidazole derivatives. For instance:

  • Cytotoxicity Assays : Various derivatives have been tested against cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values ranging from 0.01 µM to 42.30 µM across different studies .
CompoundCell LineIC50 (µM)Reference
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine HClMCF70.01
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine HClHepG212.50
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine HClNCI-H46042.30

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains evaluated.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be in the range of 10 to 50 µg/mL for various derivatives .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]imidazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrazolo derivatives and evaluated their effects on cell viability in MCF7 cells.
    • Results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • A comparative study assessed the antimicrobial properties of several pyrazolo derivatives against common pathogens.
    • The results indicated that certain substitutions significantly improved antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:

Core scaffold formation : Condensation of pyrazole precursors with imidazole derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile).

Functionalization : Introduction of the methanamine group via nucleophilic substitution or reductive amination, often employing sodium cyanoborohydride or Pd/C-catalyzed hydrogenation.

Hydrochloride salt formation : Treatment with HCl gas or aqueous HCl in ethanol to precipitate the hydrochloride salt.
Key considerations: Optimize reaction time (6–8 hours for reflux) and stoichiometric ratios (1:1.2 for amine intermediates) to achieve yields >65% .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

Technique Parameters Purpose
1H/13C NMR DMSO-d6 or CDCl3, 400–600 MHzConfirm proton environments and carbon backbone .
Mass Spectrometry (MS) ESI+ mode; m/z 253.73 (expected molecular ion)Verify molecular weight and fragmentation patterns .
HPLC C18 column, 0.1% TFA in H2O/MeCN gradientAssess purity (>95% recommended for biological assays) .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres (N2/Ar) at 4°C for short-term storage. Avoid exposure to strong oxidizers (e.g., peroxides) due to potential decomposition .
  • Long-term storage : Store in sealed glass containers at −20°C in desiccated conditions (silica gel packets recommended). Monitor for hygroscopicity via periodic mass checks .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or solubilizing.
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .
  • Acute exposure : For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4); for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., –CF3) at the pyrazole C3 position to enhance receptor binding affinity. Compare analogs like 2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]imidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide for activity shifts .
  • Assay design : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) across 10–100 µM dose ranges. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What strategies address poor aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
  • Salt screening : Explore alternative counterions (e.g., mesylate or citrate) if hydrochloride form precipitates in physiological buffers .

Q. How to resolve contradictions in reported toxicity data?

Methodological Answer:

  • Data gaps : Acute oral toxicity (LD50) and ecotoxicology data are often absent. Conduct OECD 423 (acute oral) and Daphnia magna immobilization tests (OECD 202) to fill gaps.
  • Mitigate variability : Standardize test conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., cisplatin for cytotoxicity) .

Q. What computational tools predict interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns trajectories.
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors in the pyrazoloimidazole scaffold .

Q. How to optimize analytical methods for trace impurity detection?

Methodological Answer:

  • LC-MS/MS : Employ a Q-TOF detector with 0.1% formic acid in mobile phase to detect sub-0.1% impurities.
  • Forced degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to profile degradation products .

Q. What design principles guide the synthesis of novel analogs?

Methodological Answer:

  • Scaffold hopping : Replace imidazole with triazole or indole cores while retaining the methanamine pharmacophore.
  • Bioisosteric substitution : Swap –CH2NH2 with –CH2OH or –CH2SH to modulate logP and permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.